
Acridone
Overview
Description
Acridone is an organic compound based on the acridine skeleton, with a carbonyl group at the 9 position. It is a yellow powder with a chemical formula of C13H9NO and a molar mass of 195.221 g·mol−1 . This compound is known for its planar structure and is used as a scaffold for various synthetic compounds with diverse pharmacological activities .
Preparation Methods
Acridone can be synthesized through several methods:
Ullmann Condensation Reaction: This involves the condensation of o-halobenzoic acid with aromatic amines in the presence of copper, followed by intramolecular cyclization using sulfuric acid.
Heating Fenamic Acid: This compound can also be synthesized by heating fenamic acid.
Industrial Production: Industrially, this compound is produced by the ring closure of N-phenylanthranilic acid in the presence of concentrated sulfuric acid.
Chemical Reactions Analysis
Acridone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form this compound-N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound derivatives.
Common Reagents and Conditions: Common reagents include sulfuric acid for cyclization and copper catalysts for condensation reactions.
Major Products: Major products include this compound derivatives with various functional groups, which exhibit different biological activities.
Scientific Research Applications
Anticancer Applications
Acridone derivatives have been extensively studied for their potential as anticancer agents. Their mechanism of action primarily involves intercalation with DNA, which disrupts cellular processes and induces apoptosis in cancer cells.
Case Studies and Findings
- This compound Derivatives and Drug Resistance : Research indicates that certain this compound derivatives can overcome multidrug resistance in cancer therapy by inhibiting ABC transporters. For instance, compounds targeting DNA topoisomerases have shown promising results in vitro against various cancer cell lines .
- Clinical Trials : Several this compound-based compounds have progressed to clinical studies, demonstrating significant cytotoxicity against cancer cells while minimizing adverse effects. These studies emphasize the need for novel drug designs to enhance therapeutic efficacy .
Antimicrobial Properties
This compound and its derivatives exhibit notable antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains.
Synthesis and Activity
- Synthesis of this compound Derivatives : Various synthetic routes have been developed for this compound derivatives, including Ullmann condensation and radical reactions. These methods yield compounds that display effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antimicrobial Screening : In a comparative study, several synthesized this compound derivatives were screened for their antimicrobial properties. Compounds such as 9-acridone-N-acetic acid demonstrated significant antibacterial activity .
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents.
Other Therapeutic Applications
Beyond anticancer and antimicrobial uses, acridones are being explored for their anti-inflammatory and antimalarial properties.
Research Insights
- Anti-inflammatory Effects : Some studies suggest that acridones can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .
- Antimalarial Activity : Acridones have also been investigated for their efficacy against malaria parasites, adding to their versatility as therapeutic agents .
Mechanism of Action
The mechanism of action of acridone derivatives involves:
DNA Intercalation: This compound derivatives can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: This compound derivatives can inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division.
Molecular Targets: This compound derivatives target various molecular pathways, including the inhibition of acetylcholinesterase and protein kinases.
Comparison with Similar Compounds
Acridone is compared with other similar compounds such as:
Acridine: Acridine is a parent compound of this compound and shares similar structural features but lacks the carbonyl group at the 9 position.
Quinthis compound: Quinthis compound is another related compound with similar applications in dyes and pigments.
Unique Features: This compound’s unique planar structure and ability to form various derivatives with diverse biological activities make it distinct from other similar compounds.
Biological Activity
Acridone, a heterocyclic compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Overview of this compound
This compound is characterized by a tetracyclic structure that allows for various substitutions, resulting in a wide range of biological activities. The compound's ability to intercalate with DNA and inhibit key enzymes makes it a valuable candidate for drug development.
Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. Recent research has highlighted several compounds with notable cytotoxic effects against various cancer cell lines.
Key Findings
- N10-substituted this compound derivatives : These compounds were synthesized and evaluated for their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). Among them, compound 8f exhibited the highest activity with IC50 values of 4.72 μM and 5.53 μM against MCF-7 and MDA-MB-231, respectively .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of AKT kinase, a critical pathway in cancer cell proliferation. Compounds 7f and 8f showed potent inhibition of AKT with IC50 values of 5.38 μM and 6.90 μM .
- Hybrid Systems : Studies have also explored hybrid systems combining acridones with other pharmacophores, enhancing their selectivity and potency against various cancer types .
Antimicrobial Activity
This compound derivatives have demonstrated significant antimicrobial properties against bacteria, fungi, and parasites.
Notable Research
- Broad-Spectrum Activity : this compound compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
- Mechanisms : The antimicrobial action is believed to involve disruption of microbial DNA synthesis and interference with metabolic pathways .
Antiviral Properties
Research indicates that this compound derivatives may also possess antiviral activities.
Case Studies
- Inhibition of Viral Replication : Certain this compound derivatives have shown effectiveness in inhibiting the replication of viruses such as HIV and influenza through mechanisms involving DNA binding and enzyme inhibition .
- Potential Applications : These findings suggest potential applications in developing antiviral therapies targeting specific viral pathways .
Anti-inflammatory Effects
This compound compounds have been investigated for their anti-inflammatory properties.
Research Insights
- Inhibition of Inflammatory Mediators : Some studies report that acridones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Clinical Implications : This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Summary Table of Biological Activities
Biological Activity | Key Findings | Example Compounds | IC50 Values |
---|---|---|---|
Anticancer | Inhibition of AKT kinase | Compound 8f | 4.72 μM (MCF-7) |
Antimicrobial | Broad-spectrum activity | Various acridones | Varies by strain |
Antiviral | Inhibition of viral replication | Specific derivatives | Not specified |
Anti-inflammatory | Reduction of cytokine production | Selected acridones | Not specified |
Properties
IUPAC Name |
10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYVTFCMJSGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060371 | |
Record name | 9(10H)-Acridinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |
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Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Acridone | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578-95-0, 643-62-9 | |
Record name | Acridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |
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Record name | Acridone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |
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Record name | acridone | |
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Record name | acridone | |
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Record name | 9-Acridinol | |
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Record name | 9(10H)-Acridinone | |
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Record name | 9-acridone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |
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Record name | ACRIDONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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